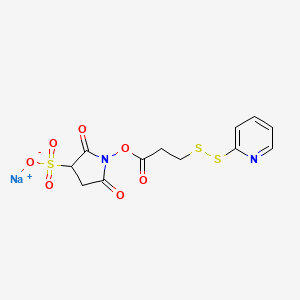
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is a complex organic compound with the molecular formula C₁₂H₁₁N₂NaO₇S₃ and a molecular weight of 414.41 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidine-3-sulfonic acid with 3-(pyridin-2-yldisulfanyl)propanoic acid under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and low temperatures, often stored under -20°C to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis would generally follow similar steps as the laboratory methods but scaled up with appropriate safety and efficiency measures.
化学反応の分析
Types of Reactions
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol-containing compounds, and substituted pyrrolidine derivatives .
科学的研究の応用
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability .
類似化合物との比較
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate: Similar in structure and used for similar applications in protein chemistry.
Sulfo-N-succinimidyl 6-[3-(2-pyridyldithio)propanoyl]oxy]pyrrolidine-3-sulfonate: Another compound with comparable properties and uses.
Uniqueness
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is unique due to its specific combination of functional groups, which allows for versatile applications in both chemical synthesis and biological research. Its ability to form stable disulfide bonds makes it particularly valuable in studies involving protein chemistry and redox biology .
特性
分子式 |
C12H11N2NaO7S3 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
sodium;2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C12H12N2O7S3.Na/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9;/h1-3,5,8H,4,6-7H2,(H,18,19,20);/q;+1/p-1 |
InChIキー |
IGUCKQRSISNDCP-UHFFFAOYSA-M |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
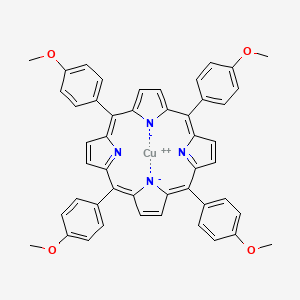
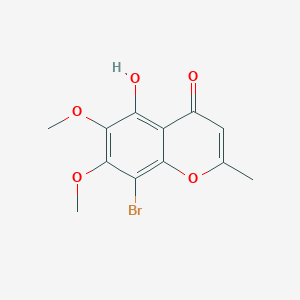

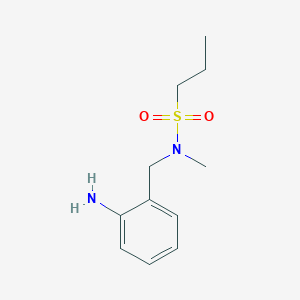


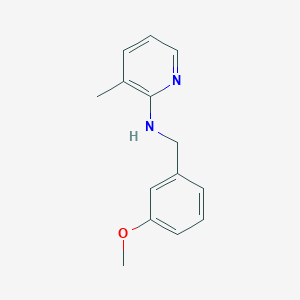
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
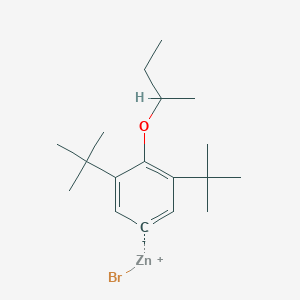
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
